

Phenyl(piperidin-4-yl)methanone Hydrochloride: A Comprehensive Spectral Analysis

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Compound of Interest

Compound Name: *4-Benzoylpiperidine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for phenyl(piperidin-4-yl)methanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: phenyl(piperidin-4-yl)methanone;hydrochloride[1] Synonyms: **4-Benzoylpiperidine hydrochloride**[1] CAS Number: 25519-80-6[1] Molecular Formula: C₁₂H₁₆ClNO[1] Molecular Weight: 225.72 g/mol [1]

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and characterization of phenyl(piperidin-4-yl)methanone hydrochloride. The following sections present the available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of phenyl(piperidin-4-yl)methanone hydrochloride was obtained, and the key absorption bands are summarized in the table below.

Table 1: FT-IR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
~3400-2500	N-H stretch (secondary amine salt)
~1680	C=O stretch (ketone)
~1600, 1450	C=C stretch (aromatic ring)
~750, 700	C-H bend (monosubstituted benzene)

Note: The broad absorption in the high-wavenumber region is characteristic of the ammonium hydrochloride salt.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

Table 2: Raman Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
~3060	Aromatic C-H stretch
~1660	C=O stretch (ketone)
~1600	Aromatic C=C stretch
~1000	Aromatic ring breathing mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental ¹H NMR and ¹³C NMR data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The following are predicted peak assignments based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.0-8.5	br s	2H	N-H ₂ ⁺ (piperidine)
~7.9-7.8	m	2H	Aromatic H (ortho to C=O)
~7.6-7.4	m	3H	Aromatic H (meta and para to C=O)
~3.5-3.3	m	3H	CH (methine) and CH ₂ (axial, adjacent to N)
~3.1-2.9	m	2H	CH ₂ (equatorial, adjacent to N)
~2.2-2.0	m	2H	CH ₂ (axial)
~1.9-1.7	m	2H	CH ₂ (equatorial)

Table 4: Predicted ¹³C NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Chemical Shift (ppm)	Assignment
~200	C=O (ketone)
~136	Aromatic C (ipso, attached to C=O)
~133	Aromatic C (para to C=O)
~129	Aromatic C (ortho to C=O)
~128	Aromatic C (meta to C=O)
~45	CH (methine)
~43	CH ₂ (adjacent to N)
~28	CH ₂

Mass Spectrometry

No publicly available experimental mass spectral data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The expected molecular ion peak for the free base would be at m/z 189.13.

Table 5: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone (Free Base)

m/z	Assignment
189	$[\text{M}]^+$ (Molecular ion)
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$ (Piperidine fragment)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of spectral data. The following are generalized procedures for the techniques mentioned above.

Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[\[1\]](#) Sample Preparation: A small amount of the solid phenyl(piperidin-4-yl)methanone hydrochloride was finely ground and intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#) Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[\[1\]](#) Sample Preparation: A small amount of the solid sample was placed in a glass capillary tube. Data Acquisition: The sample was irradiated with a laser, and the scattered light was collected and analyzed to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

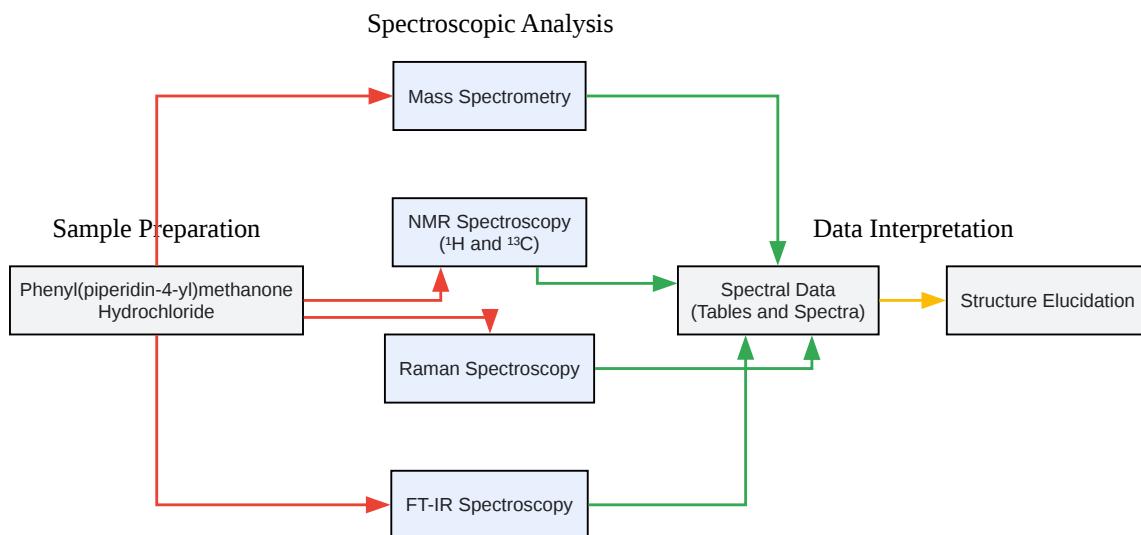
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 5-10 mg of phenyl(piperidin-4-yl)methanone hydrochloride was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry (General Protocol)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: For ESI, the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For EI, a small amount of the solid sample was introduced directly into the ion source. Data Acquisition: The mass spectrum was recorded over a suitable mass-to-charge (m/z) range.

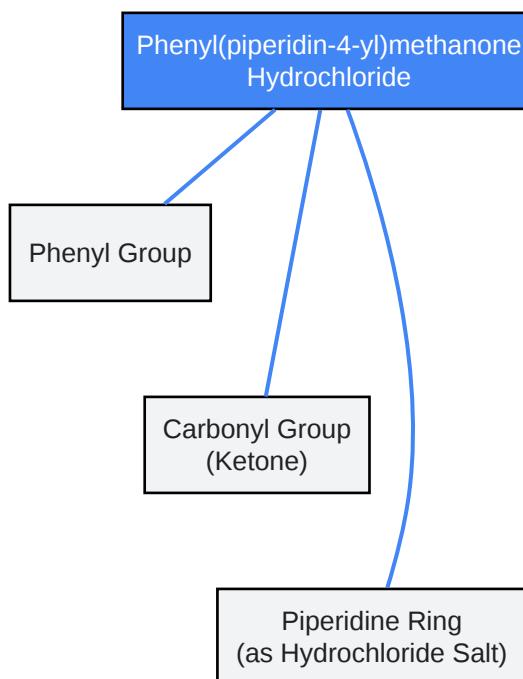
Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectral analysis and a simplified representation of the structural components of phenyl(piperidin-4-yl)methanone hydrochloride.



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A generalized workflow for the spectral analysis of a chemical compound.



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Key structural components of phenyl(piperidin-4-yl)methanone hydrochloride.

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References

- 1. 4-Benzoylpiperidine hydrochloride | C12H16CINO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
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